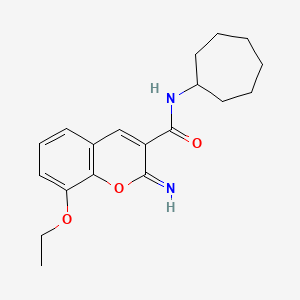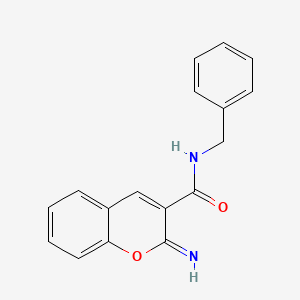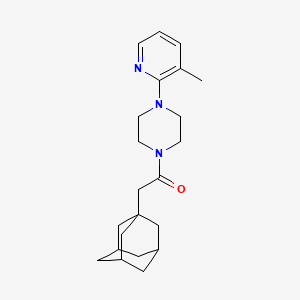
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine
説明
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine, also known as A-366, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. A-366 is a small molecule that has been synthesized through a unique method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits the activity of the histone lysine methyltransferase, G9a, by binding to the active site of the enzyme. G9a is responsible for the methylation of histone H3 at lysine 9, which is involved in the regulation of gene expression. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits this methylation, leading to the downregulation of pro-inflammatory cytokines, inhibition of cancer cell growth, and inhibition of HIV replication.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits the activity of G9a in a dose-dependent manner, leading to the downregulation of pro-inflammatory cytokines. In vivo studies have shown that 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine reduces the severity of inflammation in animal models of rheumatoid arthritis. Additionally, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to inhibit the replication of HIV in vitro.
実験室実験の利点と制限
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized in large quantities with high purity and yield. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has also been shown to be stable in various solvents and has a long half-life, making it suitable for in vitro and in vivo experiments. However, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has some limitations in laboratory experiments. It has been shown to have low solubility in water, which can limit its use in some experiments. Additionally, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has not been extensively studied in animal models, and its toxicity and pharmacokinetics have not been fully characterized.
将来の方向性
There are several future directions for the study of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine. One potential direction is the investigation of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine in animal models and humans. Another potential direction is the investigation of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine as a potential anti-cancer agent. Studies are needed to determine the mechanism of action of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine in cancer cells and to assess its efficacy in animal models and humans. Additionally, further studies are needed to investigate the potential of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine as an anti-viral agent, particularly in the treatment of HIV.
科学的研究の応用
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to inhibit the activity of the histone lysine methyltransferase, G9a, which is involved in the regulation of gene expression. This inhibition has led to the downregulation of pro-inflammatory cytokines, making 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), making it a potential anti-viral agent.
特性
IUPAC Name |
2-(1-adamantyl)-1-[4-(3-methylpyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-16-3-2-4-23-21(16)25-7-5-24(6-8-25)20(26)15-22-12-17-9-18(13-22)11-19(10-17)14-22/h2-4,17-19H,5-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBGRLNAHUHAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287219.png)

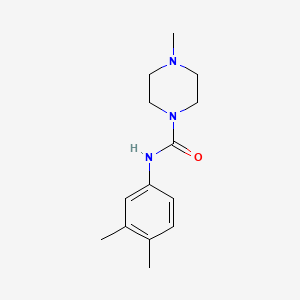
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4287239.png)


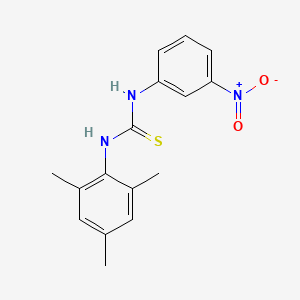
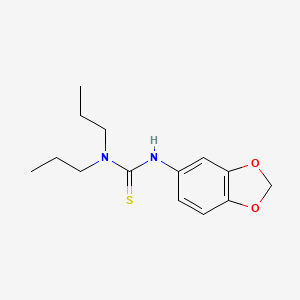
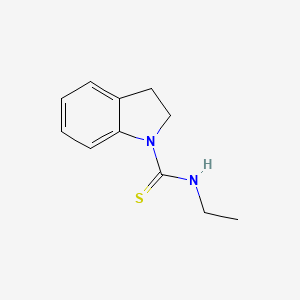
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
